molecular formula C4H7BrCl2N2S B2876741 (2-Bromothiazol-4-yl)methanamine dihydrochloride CAS No. 2309463-27-0

(2-Bromothiazol-4-yl)methanamine dihydrochloride

Cat. No.: B2876741
CAS No.: 2309463-27-0
M. Wt: 265.98
InChI Key: UOJPFLZGEXQWPZ-UHFFFAOYSA-N
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Description

(2-Bromothiazol-4-yl)methanamine dihydrochloride is a brominated thiazole derivative with a methanamine group attached to the 4-position of the thiazole ring, stabilized as a dihydrochloride salt. This compound is characterized by its molecular formula C₄H₆BrN₂S·2HCl, molecular weight 272.52 g/mol, and CAS number 1790140-73-6 . The bromine atom at the 2-position of the thiazole ring enhances electrophilic reactivity, making it valuable in pharmaceutical and agrochemical synthesis. The dihydrochloride salt form improves aqueous solubility, critical for bioavailability in drug formulations .

Properties

IUPAC Name

(2-bromo-1,3-thiazol-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S.2ClH/c5-4-7-3(1-6)2-8-4;;/h2H,1,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJPFLZGEXQWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrCl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309463-27-0
Record name (2-bromo-1,3-thiazol-4-yl)methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromothiazol-4-yl)methanamine dihydrochloride typically involves the bromination of thiazole followed by the introduction of a methanamine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromothiazol-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

    Condensation Reactions: The methanamine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, thiazolidines, imines, and Schiff bases, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Bromothiazol-4-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: In the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving thiazole derivatives.

    Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2-Bromothiazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The methanamine group can further enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Group Key Properties
(2-Bromothiazol-4-yl)methanamine dihydrochloride C₄H₆BrN₂S·2HCl 272.52 2-Bromo, 4-methanamine (thiazole) High solubility, electrophilic
(4-Methylthiazol-2-yl)methanamine dihydrochloride C₅H₈N₂S·2HCl 201.12 4-Methyl, 2-methanamine (thiazole) Increased lipophilicity
2-(Thiazol-5-yl)ethanamine dihydrochloride C₅H₈N₂S·2HCl 213.15 5-ethanamine (thiazole) Longer alkyl chain, flexibility
4-(Aminomethyl)-2-isopropylthiazole dihydrochloride C₇H₁₂N₂S·2HCl 229.17 4-aminomethyl, 2-isopropyl (thiazole) Steric hindrance, bulky substituent
S-(2-(Dimethylamino)ethyl) pseudothiourea dihydrochloride C₅H₁₄Cl₂N₄S 237.16 Thiourea, dimethylaminoethyl Polar, basic functional groups

Key Differences and Implications

Substituent Effects: Bromine vs. Methyl: The 2-bromo group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas the 4-methyl group in (4-Methylthiazol-2-yl)methanamine dihydrochloride increases lipophilicity, favoring membrane permeability . Ethylamine vs.

Salt Form :

  • The dihydrochloride salt (two HCl molecules) in the target compound provides higher water solubility than hydrochloride salts (one HCl molecule), as seen in levocetirizine dihydrochloride (C₂₁H₂₅ClN₂O₃·2HCl) .

Heterocyclic Core: Thiazole vs. Benzimidazole: 2-(2-Aminoethyl)benzimidazole dihydrochloride (C₉H₁₁N₃·2HCl) contains a benzimidazole core, which offers stronger π-π stacking interactions compared to thiazole, altering pharmacokinetic profiles .

Biological Activity

(2-Bromothiazol-4-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antifungal, and anticancer effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a bromine atom and an amine group, forming a dihydrochloride salt. The thiazole moiety is known for its presence in various bioactive compounds, making this compound a candidate for therapeutic applications. Its molecular structure can be represented as follows:

C4H6BrN2Cl2S\text{C}_4\text{H}_6\text{BrN}_2\text{Cl}_2\text{S}

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Antifungal Activity

The compound has also demonstrated antifungal activity in vitro against several fungal pathogens. The thiazole ring contributes to its ability to inhibit fungal growth by targeting specific enzymes involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes.

3. Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Findings
Study 1AntimicrobialEffective against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively.
Study 2AntifungalInhibited growth of Candida albicans at concentrations as low as 8 µg/mL.
Study 3AnticancerInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM after 48 hours of treatment.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes, leading to disrupted function and cell death.
  • Molecular Docking Studies : Computational methods have predicted binding affinities to targets such as GPX4 protein, indicating potential pathways for inducing ferroptosis in cancer cells .

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